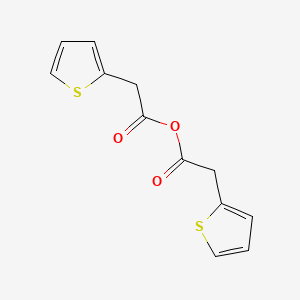

(Thiophen-2-yl)acetic anhydride

Beschreibung

Eigenschaften

CAS-Nummer |

63521-93-7 |

|---|---|

Molekularformel |

C12H10O3S2 |

Molekulargewicht |

266.3 g/mol |

IUPAC-Name |

(2-thiophen-2-ylacetyl) 2-thiophen-2-ylacetate |

InChI |

InChI=1S/C12H10O3S2/c13-11(7-9-3-1-5-16-9)15-12(14)8-10-4-2-6-17-10/h1-6H,7-8H2 |

InChI-Schlüssel |

AFJUXKJRISUSPT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1)CC(=O)OC(=O)CC2=CC=CS2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Anhydrides

2.1. Acetic Anhydride

- Reactivity: Acetic anhydride is a benchmark acylating agent. However, unlike (thiophen-2-yl)acetic anhydride, it reacts with isoquinoline and phthalazine to form dihydro derivatives (e.g., 2-acetyl-1,2-dihydroisoquinoline-1-acetic acid) via addition to C=N bonds .

- Electronic Effects : The absence of the thiophene ring in acetic anhydride reduces its electron-donating capacity, leading to lower regioselectivity in cycloadditions compared to this compound .

2.2. 4,5-Dichlorophthalic Anhydride

- Electrophilicity : The electron-withdrawing chlorine substituents in 4,5-dichlorophthalic anhydride enhance its electrophilicity, enabling reactions with amines and thiophene derivatives (e.g., forming 4,5-dichloro-2-((3-(ethoxycarbonyl)thiophen-2-yl)carbamoyl)benzoic acid) . In contrast, this compound’s reactivity is modulated by the electron-rich thiophene, favoring nucleophilic acylations over electrophilic substitutions .

2.3. Mixed Anhydrides (e.g., Acetic-Propionic Anhydride)

- Steric and Electronic Profiles : Mixed anhydrides often exhibit intermediate reactivity. However, this compound’s thiophene ring provides π-stacking interactions in catalytic pockets, as seen in docked poses of 4-phenyl-(thiophen-2-yl)acetic acid derivatives, enhancing binding affinity in bioactive molecules .

Comparative Reactivity in Key Reactions

Spectral and Physical Properties

Q & A

Q. Challenges :

- Overlapping spectral bands require advanced chemometric analysis (e.g., BTEM) to isolate pure-component spectra .

Advanced: What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?

Answer:

The anhydride’s electrophilic carbonyl groups facilitate nucleophilic acyl substitution , critical in forming heterocycles like thiazoles and oxazoles:

- Thiazolidine Synthesis : Reaction with thiosemicarbazides proceeds via imine formation, followed by cyclization catalyzed by acetic anhydride’s acetylating power .

- Oxazolone Formation : Condensation with aromatic aldehydes in acetic acid/acetic anhydride mixtures generates spiro-oxazolones via tandem acylation and cyclodehydration .

Q. Contradictions in Literature :

- Pyridine vs. Solvent-Free Conditions: Pyridine enhances cyclization yields (e.g., 85% in pyridine vs. 72% in solvent-free systems) due to its dual role as base and catalyst .

Advanced: How do researchers address conflicting data on the stability of this compound in aqueous systems?

Answer:

Stability studies use controlled humidity experiments and accelerated degradation tests :

- Humidity Sensitivity : The anhydride hydrolyzes rapidly in water (t₁/₂ < 1 h at 25°C), forming (thiophen-2-yl)acetic acid. This necessitates anhydrous storage (e.g., molecular sieves) .

- pH-Dependent Degradation : Hydrolysis accelerates under alkaline conditions (pH > 8) due to nucleophilic attack by hydroxide ions .

Q. Mitigation Strategies :

- Use of aprotic solvents (e.g., THF, DCM) during synthesis.

- Inert atmosphere (N₂/Ar) to prevent moisture ingress .

Basic: What safety protocols are critical when handling this compound?

Answer:

Safety measures align with acetic anhydride’s hazards (flammability, corrosivity):

- PPE : Acid-resistant gloves (nitrile), goggles, and lab coats .

- Ventilation : Fume hoods to limit exposure to vapors (TLV: 5 ppm) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (vermiculite) .

Q. Toxicological Data :

| Parameter | Value | Reference |

|---|---|---|

| LD50 (oral, rat) | 1780 mg/kg | |

| LC50 (inhalation, rat) | 1000 ppm/4h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.